molecular formula C24H30LiO8 B12413166 CID 163322082

CID 163322082

Cat. No.: B12413166
M. Wt: 457.5 g/mol
InChI Key: GTVCNNHJIYGSLP-HOFHXQFASA-N
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Description

CID 163322082 is a chemical compound indexed in PubChem, a public database of chemical molecules managed by the National Institutes of Health (NIH). PubChem entries typically include molecular formulas, structural diagrams, physical properties (e.g., solubility, molecular weight), and biological activities. For example, compounds like taurocholic acid (CID 6675) and oscillatoxin D (CID 101283546) are structurally annotated in and , but analogous details for this compound are absent here .

Properties

Molecular Formula

C24H30LiO8

Molecular Weight

457.5 g/mol

InChI

InChI=1S/C24H30O8.Li/c1-24-9-8-14-13-5-3-12(10-11(13)2-4-15(14)16(24)6-7-17(24)25)31-23-20(28)18(26)19(27)21(32-23)22(29)30;/h3,5,10,14-16,18-21,23,26-28H,2,4,6-9H2,1H3,(H,29,30);/t14-,15-,16+,18+,19+,20-,21+,23-,24+;/m1./s1/i3D,7D2,10D;

InChI Key

GTVCNNHJIYGSLP-HOFHXQFASA-N

Isomeric SMILES

[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC(C4=O)([2H])[2H])C)C(=C1O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)[2H].[Li]

Canonical SMILES

[Li].CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound “CID 163322082” involves several steps, each requiring specific reagents and conditions. The synthetic route typically begins with the selection of appropriate starting materials, which undergo a series of chemical reactions to form the desired product. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the compound. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up to meet the demands of various applications. The industrial production methods involve the use of large-scale reactors, automated systems for precise control of reaction parameters, and purification techniques to ensure the final product meets the required specifications. The process is designed to be efficient, cost-effective, and environmentally friendly, minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

The compound “CID 163322082” undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the molecule and the specific conditions under which the reactions are carried out.

Common Reagents and Conditions

Common reagents used in the reactions of “this compound” include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired outcome, with factors such as temperature, solvent, and catalyst playing crucial roles in determining the reaction pathway and efficiency.

Major Products Formed

The major products formed from the reactions of “this compound” depend on the type of reaction and the specific reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups.

Scientific Research Applications

The compound “CID 163322082” has a wide range of scientific research applications, making it a valuable tool in various fields:

    Chemistry: It is used as a reagent in organic synthesis, facilitating the formation of complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules and its effects on cellular processes.

    Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, including its use as a drug candidate for treating specific diseases.

    Industry: The compound is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which “CID 163322082” exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism of action depends on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Due to the lack of explicit data for CID 163322082, we infer a comparison framework based on structural and functional analogs referenced in the evidence:

Table 1: Key Properties of Structurally Related Compounds

Compound Name PubChem CID Molecular Formula Key Functional Groups Biological/Pharmacological Role Reference
Taurocholic acid 6675 C₂₆H₄₅NO₆S Bile acid conjugate (taurine) Lipid digestion, bile salt transporter
Oscillatoxin D 101283546 C₃₄H₅₄N₄O₈ Macrocyclic polyketide Cytotoxic agent (marine toxin)
3-O-Caffeoyl betulin 10153267 C₃₅H₅₄O₅ Triterpene-caffeate conjugate Antiviral, anti-inflammatory
Colchicine 6167 C₂₂H₂₅NO₆ Tropolone alkaloid Microtubule inhibition (anti-gout)

Key Findings from Comparative Analysis:

Structural Diversity: Bile acid derivatives (e.g., CID 6675) feature sulfonic acid and steroid backbones, critical for lipid solubilization . Betulin derivatives (e.g., CID 10153267) combine triterpene scaffolds with phenolic groups, enhancing bioavailability and target specificity . Marine toxins like oscillatoxin D (CID 101283546) exhibit macrocyclic lactones linked to potent cytotoxicity .

Functional Overlaps :

  • Amphiphilic compounds (e.g., CID 6675 and CID 6167) interact with biological membranes or protein targets (e.g., microtubules) .
  • Natural product derivatives (e.g., CID 10153267) often show multitarget effects due to hybrid pharmacophores .

Synthetic Accessibility :

  • Compounds like colchicine (CID 6167) require complex stereochemical control during synthesis, whereas bile acid conjugates (CID 6675) are more straightforward to derivatize .

Recommendations for Future Studies

Database Curation : Cross-reference this compound with CAS registries (e.g., CAS 20358-06-9 in ) or proprietary chemical libraries for structural validation .

Experimental Characterization : Conduct GC-MS, HPLC, or X-ray crystallography to resolve its structure and purity (see for methodology) .

In Silico Modeling : Predict pharmacokinetic properties (e.g., LogP, BBB permeability) using tools like SwissADME, as demonstrated for CAS 20358-06-9 in .

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying CID 163322082?

  • Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population/Problem, Intervention/Indicator, Comparison, Outcome) to structure the question. For example:

  • "How does the structural modification of this compound (Intervention) affect its binding affinity to [specific target] (Outcome) compared to its parent compound (Comparison) in [biological system] (Population)?"
  • Ensure the question is narrow enough to address within experimental constraints while contributing novel insights .

Q. What are effective strategies for conducting a literature review on this compound?

  • Methodological Answer :

  • Step 1 : Use databases like PubMed, SciFinder, and Reaxys to identify primary sources (peer-reviewed articles detailing synthesis, characterization, or bioactivity) and secondary sources (reviews or meta-analyses).
  • Step 2 : Prioritize studies with reproducible experimental protocols (e.g., detailed synthesis routes, spectroscopic data).
  • Step 3 : Map gaps in knowledge, such as unexplored derivatives or conflicting bioactivity results .

Q. What are the key components of experimental design for synthesizing or analyzing this compound?

  • Methodological Answer :

  • Reproducibility : Document reagent sources (e.g., purity grades), instrument calibration (e.g., NMR, HPLC), and environmental conditions (e.g., temperature, solvent systems).
  • Controls : Include positive/negative controls in bioassays (e.g., known inhibitors for IC50 comparisons).
  • Validation : Use orthogonal methods (e.g., LC-MS and NMR) to confirm compound identity and purity .

Advanced Research Questions

Q. How to analyze contradictory data in studies involving this compound?

  • Methodological Answer :

  • Triangulation : Cross-validate results using multiple analytical techniques (e.g., crystallography for structural confirmation, in vitro/in vivo assays for activity).
  • Contextual Factors : Compare experimental variables (e.g., cell lines, assay protocols) across studies. For example, discrepancies in IC50 values may arise from differences in cell viability assays (MTT vs. ATP-based).
  • Iterative Refinement : Replicate conflicting experiments under standardized conditions to isolate variables .

Q. How to design a study to investigate the structure-activity relationships (SAR) of this compound derivatives?

  • Methodological Answer :

  • Synthetic Strategy : Systematically modify functional groups (e.g., substituents on aromatic rings) while retaining the core scaffold.
  • Characterization : Provide full spectral data (1H/13C NMR, HRMS) and physicochemical properties (logP, solubility) for each derivative.
  • Bioassay Design : Use dose-response curves (e.g., IC50, EC50) and molecular docking studies to correlate structural changes with activity shifts .

Q. What statistical methods are appropriate for dose-response data involving this compound?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate IC50/EC50 values. Use software like GraphPad Prism for robust error estimation.
  • Outlier Handling : Apply Grubbs’ test or ROUT method to identify statistically significant outliers.
  • Multiplicity Adjustments : For studies comparing multiple derivatives, use ANOVA with post-hoc corrections (e.g., Tukey’s test) to control Type I errors .

Q. How to ensure ethical and unbiased reporting of negative results in this compound research?

  • Methodological Answer :

  • Pre-registration : Upload experimental protocols to platforms like Open Science Framework before data collection to mitigate publication bias.
  • Transparency : Report all experimental outcomes, including failed syntheses or inactive derivatives, in supplementary materials.
  • Peer Review : Use double-blind review processes to minimize confirmation bias .

Methodological Tables for Reference

Table 1 : Key Parameters for Reproducible Synthesis of this compound Derivatives

ParameterExample Values/StandardsReference
Purity of Reagents≥99% (HPLC grade)
Solvent SystemDry THF, distilled over Na/benzophenone
Reaction MonitoringTLC (Rf = 0.3 in EtOAc/hexane)

Table 2 : Common Pitfalls in Data Interpretation and Solutions

PitfallSolution
Overfitting dose-response modelsUse AIC/BIC for model selection
Inconsistent bioassay protocolsAdopt SOPs from community guidelines (e.g., NIH Assay Guidance Manual)

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